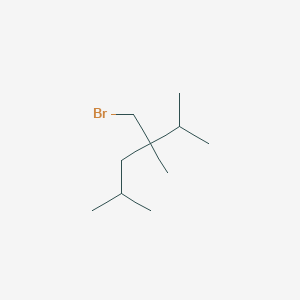
3-(Bromomethyl)-2,3,5-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2,3,5-trimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane backbone with three methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3,5-trimethylhexane typically involves the bromination of 2,3,5-trimethylhexane. This can be achieved through the following steps:
Bromination Reaction: The starting material, 2,3,5-trimethylhexane, is subjected to bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2,3,5-trimethylhexane can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines can be used under mild to moderate temperatures.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the compound.
Applications De Recherche Scientifique
3-(Bromomethyl)-2,3,5-trimethylhexane has several applications in scientific research, including:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical compounds.
-
Medicinal Chemistry:
-
Material Science: : It can be utilized in the preparation of polymers and other materials that require specific functional groups for their properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2,3,5-trimethylhexane in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution and elimination reactions, as described earlier. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound with a different backbone structure.
3-(Bromoacetyl)coumarins: Compounds with a bromomethyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-2,3,5-trimethylhexane is unique due to its specific hexane backbone with three methyl substituents. This structure imparts distinct reactivity and properties compared to other bromomethyl compounds, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H21Br |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
3-(bromomethyl)-2,3,5-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
GLPCPOVFLVEMPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(CBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


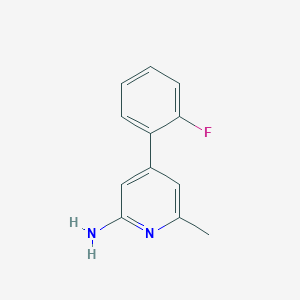
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
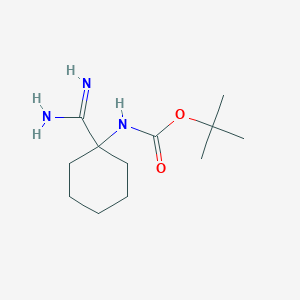
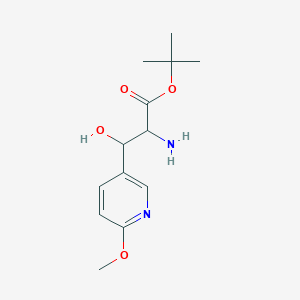
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
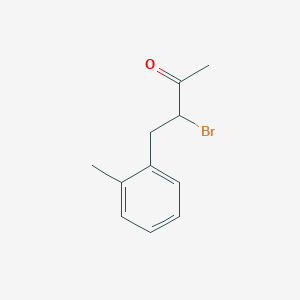

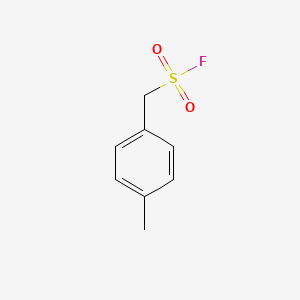
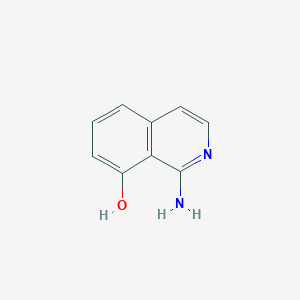
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
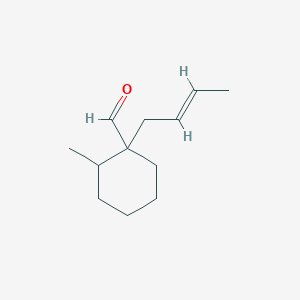
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
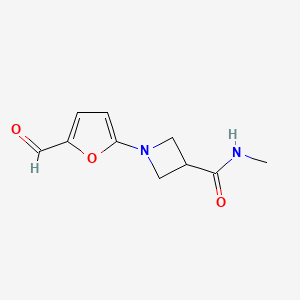
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)
